N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide is a complex organic compound that features both an indole and a purine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole can then be alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Purine Moiety: The purine structure can be synthesized starting from a suitable precursor such as 6-chloropurine, which undergoes methylation and subsequent hydrolysis to form the desired purine derivative.
Coupling Reaction: The final step involves coupling the indole-ethyl intermediate with the purine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The purine moiety can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both the indole and purine moieties can undergo substitution reactions. For example, halogenation of the indole ring can be achieved using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in chloroform or carbon tetrachloride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced purine derivatives.
Substitution: Halogenated indole or purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. The indole and purine moieties are known to interact with enzymes and receptors, making this compound a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the purine moiety can interact with adenosine receptors. These interactions can modulate various signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide: Similar structure but lacks the methyl group on the purine moiety.
N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-1H-purin-8-yl)propanamide: Similar structure but with a different substitution pattern on the purine moiety.
Uniqueness
The presence of both an indole and a purine moiety in N-(2-(1H-indol-3-yl)ethyl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide makes it unique. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities.
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanamide |
InChI |
InChI=1S/C19H20N6O3/c1-25-17-16(18(27)24-19(25)28)22-14(23-17)6-7-15(26)20-9-8-11-10-21-13-5-3-2-4-12(11)13/h2-5,10,21H,6-9H2,1H3,(H,20,26)(H,22,23)(H,24,27,28) |
InChI Key |
GGPKTSNLTKASRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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